cis-Cyclopentane-1,3-diol

説明

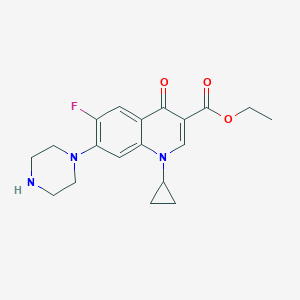

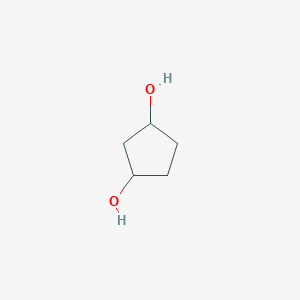

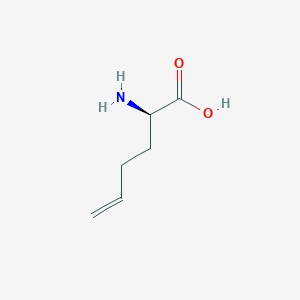

Cis-Cyclopentane-1,3-diol is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 g/mol . The IUPAC name for this compound is (1S,3R)-cyclopentane-1,3-diol .

Synthesis Analysis

The synthesis of cis-Cyclopentane-1,3-diol can be achieved through the hydrogenation of cyclic 1,3-diones . This process involves the use of heterogeneous catalysts and has been described as a facile, robust, scalable, and potentially bio-based route . The hydrogenation of 4 into 4b over a commercial Ru/C catalyst was systematically investigated on a bench scale through kinetic studies and variation of reaction conditions .Molecular Structure Analysis

The molecular structure of cis-Cyclopentane-1,3-diol includes two defined atom stereocenters . The compound’s structure can be represented by the canonical SMILES notation C1CC(CC1O)O and the isomeric SMILES notation C1CC@@HO .Chemical Reactions Analysis

The hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols is a key reaction involving cis-Cyclopentane-1,3-diol . The temperature, H2-pressure, and the solvent choice were found to have significant effects on the reaction rate and suppression of undesired dehydration of 4 .Physical And Chemical Properties Analysis

Cis-Cyclopentane-1,3-diol has a number of computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 102.068079557 g/mol . The Topological Polar Surface Area is 40.5 Ų .科学的研究の応用

Polyurethane Synthesis

Cis-Cyclopentane-1,3-diol (CPD) serves as a valuable building block for the synthesis of polyurethanes. Researchers have successfully incorporated CPD into polyurethane chains, enhancing material properties such as flexibility, durability, and thermal stability. These polyurethanes find applications in coatings, adhesives, foams, and elastomers .

- Internal Amide Monomers : Diastereomerically pure cis-CPD reacts with bio-based lactones to synthesize bifunctional diol monomers containing internal amide groups. These monomers can be further utilized in polymerization processes .

- Iminolactone Monomers : By reacting cis-CPD with 5-(hydroxymethyl)furfural (HMF), researchers obtain bifunctional diol monomers with imine groups. These monomers offer unique reactivity and can be incorporated into various polymer architectures .

Natural Product Synthesis

Cis-4-Cyclopentene-1,3-diol (a constitutional isomer of CPD) serves as a key intermediate in the synthesis of natural products with cyclopentanoid structural elements. Researchers have used it to prepare essential building blocks for prostaglandin synthesis and other bioactive compounds .

Enantiomer Resolution

CPD has been employed in direct enantiomer resolution of diols without derivatization. This process occurs on a chiral polysiloxane column using capillary gas chromatography. Such resolution techniques are valuable in pharmaceutical and fine chemical industries .

Green Synthesis from Hemicellulose

CPD can be synthesized from hemicellulosic feedstock through a green route. The multi-step process involves the Piancatelli rearrangement of furfuryl alcohol, isomerization of 4-hydroxycyclopent-2-enone, and subsequent transformations. This sustainable approach contributes to the utilization of renewable resources .

Fuel and Polymer Building Blocks

CPD and its derivatives hold promise as potential building blocks for polymers and fuels. Researchers are exploring their applications in sustainable materials and energy-related fields .

将来の方向性

The future directions for cis-Cyclopentane-1,3-diol could involve its use as a potential building block for polymers and fuels . Its synthesis from hemicellulose-derived 4-hydroxycyclopent-2-enone has been recently disclosed, which could open up new avenues for research and industrial applications .

作用機序

Target of Action

It is known to be an important building block for the synthesis of natural products with cyclopentanoid structure elements .

Mode of Action

cis-Cyclopentane-1,3-diol interacts with its targets through chemical reactions. For instance, it is used in the preparation of key intermediates of prostaglandin synthesis

Biochemical Pathways

cis-Cyclopentane-1,3-diol is involved in the synthesis of polyesters . In this process, trimer pre-polyesters are synthesized from the corresponding acid-chlorides with diol monomers. The polymerization of these trimers leads to an increase in molecular weight . This process involves thermal dehydration reactions that yield double bond end-groups, which in turn facilitate cross-linking through cross-coupling and Diels–Alder reactions .

Pharmacokinetics

Its molecular weight is 1021317 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of cis-Cyclopentane-1,3-diol’s action are largely dependent on the specific reactions it is involved in. For instance, in the synthesis of polyesters, it contributes to the formation of polymers with high molecular weights .

Action Environment

The action of cis-Cyclopentane-1,3-diol is influenced by environmental factors such as temperature. Despite this, polymerization of cis-Cyclopentane-1,3-diol can successfully be achieved in thin-film polycondensation conditions at 180 °C .

特性

IUPAC Name |

(1R,3S)-cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUPJBRGQCEZSI-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878757 | |

| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16326-97-9 | |

| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)